Benzene, [(2-isocyanatoethoxy)methyl]-
Description
Significance of Isocyanate Functionality in Organic Synthesis and Materials Science
The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry. ebrary.netpcimag.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. ebrary.netpcimag.com This reactivity is the cornerstone of polyurethane chemistry, where the reaction of diisocyanates with polyols forms the urethane (B1682113) linkages that constitute the polymer backbone. ebrary.netchemicalbook.com
In organic synthesis, isocyanates serve as versatile intermediates. They participate in a variety of reactions to form ureas (from amines), carbamates (from alcohols), and other nitrogen-containing heterocycles. ebrary.netpcimag.com The ability to form stable covalent bonds with a diverse set of functional groups makes isocyanates indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. georganics.sk
In materials science, the isocyanate group is fundamental to the production of a vast array of polymeric materials. chemnet.com Polyurethanes, derived from isocyanates, are ubiquitous and can be tailored to produce flexible or rigid foams, durable elastomers, high-performance adhesives, and resilient coatings. guidechem.comrsc.org The properties of the final material are highly dependent on the structure of the isocyanate and the polyol used. prepchem.com
Overview of Aromatic Isocyanate Compounds in Advanced Chemical Applications
Aromatic isocyanates are a major class of isocyanates characterized by the direct or indirect attachment of the –N=C=O group to an aromatic ring. acs.org Two of the most commercially significant aromatic isocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). guidechem.comacs.org These compounds are key to the production of polyurethane foams used in furniture, insulation, and automotive components. guidechem.comrsc.org
The reactivity of aromatic isocyanates is generally higher than that of their aliphatic counterparts due to the electronic effects of the aromatic ring. pcimag.com This enhanced reactivity allows for rapid curing times in manufacturing processes. guidechem.com Beyond foams, aromatic isocyanates are employed in the formulation of high-strength adhesives, sealants, and coatings where their robust bonding capabilities are advantageous. guidechem.com Recent research has also explored their use in more advanced applications, such as in the development of novel polymers for biomedical devices and electronics. chemnet.com
Structural Context of Benzene (B151609), [(2-isocyanatoethoxy)methyl]- within Ether-Substituted Aromatic Isocyanates
"Benzene, [(2-isocyanatoethoxy)methyl]-" belongs to the subclass of ether-substituted aromatic isocyanates. The presence of an ether linkage (–O–) within the molecule introduces several key features:
Flexibility: The ether bond can increase the conformational flexibility of the molecule compared to a rigid aromatic or aliphatic chain.
Solubility: The polarity of the ether group can enhance solubility in a wider range of solvents.
Reactivity Modification: The ether oxygen, being an electron-donating group, can influence the electronic environment of the isocyanate group, potentially modulating its reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Benzene, [(2-isocyanatoethoxy)methyl]- | 78407-19-9 | C10H11NO2 | 177.20 | Benzyl (B1604629) group with ether-linked isocyanate |
| Toluene diisocyanate (TDI) | 26471-62-5 | C9H6N2O2 | 174.16 | Isocyanate groups directly on toluene ring |
| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | C15H10N2O2 | 250.25 | Two isocyanate-substituted phenyl rings linked by a methylene bridge |
Research Gaps and Opportunities Pertaining to Benzene, [(2-isocyanatoethoxy)methyl]-
The limited specific research on "Benzene, [(2-isocyanatoethoxy)methyl]-" presents a number of opportunities for future investigation:
Synthesis and Characterization: There is a clear need for the development and publication of efficient and scalable synthetic routes to this compound. Detailed characterization of its physical and chemical properties, including spectroscopic data and reactivity studies, is essential. Potential synthetic strategies could be inferred from methods used for similar compounds like benzyl isocyanate, which can be synthesized from benzyl chloride and a cyanate (B1221674) salt, or through the Curtius rearrangement of a corresponding acyl azide (B81097). chemicalbook.comprepchem.com
Reactivity Studies: A thorough investigation of its reactivity with various nucleophiles would provide valuable data for its potential use in organic synthesis. Comparing its reaction kinetics to those of MDI and TDI would elucidate the influence of the ether linkage and the separation of the isocyanate group from the aromatic ring.
Polymer Synthesis: The monofunctional nature of this isocyanate makes it an interesting candidate as a chain terminator or a modifier in polyurethane synthesis. Its incorporation could introduce flexible side chains with aromatic moieties, potentially impacting the thermal and mechanical properties of the resulting polymers. Research into its use in creating novel copolymers or as a surface modifying agent for existing polymers could be a fruitful area.
Applications in Materials Science: The unique combination of a flexible ether linkage and a bulky aromatic group could lead to materials with interesting properties, such as modified optical or barrier properties. Its potential as a building block for dendrimers or other complex macromolecular architectures is also an unexplored area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatoethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-6-7-13-8-10-4-2-1-3-5-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRMJJCVUBNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477522 | |
| Record name | Benzene, [(2-isocyanatoethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78407-19-9 | |
| Record name | Benzene, [(2-isocyanatoethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 2 Isocyanatoethoxy Methyl and Analogous Aromatic Isocyanates
Established Synthetic Pathways for Isocyanates
The industrial production of aromatic isocyanates has long been dominated by a few established pathways. These methods can be broadly categorized into those that utilize the highly reactive and toxic gas phosgene (B1210022) and those that have been developed to avoid its use. acs.org While phosgene-based processes are mature and efficient, significant research has been dedicated to developing safer, non-phosgene routes. acs.orgionike.com
The most traditional and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). wikipedia.org This process is highly effective and applicable to a range of aromatic amines, forming the basis for the large-scale production of commodity isocyanates like toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI). acs.orgnih.gov The reaction is typically carried out in an inert solvent such as toluene, xylene, or chlorinated aromatic hydrocarbons. nih.gov
Mechanistically, the reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate. wikipedia.org The process can be divided into two main types:
Liquid-Phase Phosgenation: This is the most common method for large-scale production. acs.org It can be further subdivided into direct phosgenation, where the amine reacts directly with phosgene, and salt phosgenation, where the amine is first converted to a hydrochloride or carbonate salt before reacting. acs.org Direct phosgenation is favored for less reactive aromatic amines with high boiling points, such as those used for MDI and TDI production. acs.org
Gas-Phase Phosgenation: In this process, vaporized amine is reacted with gaseous phosgene at high temperatures (200–600 °C). nih.gov This method was initially used for aliphatic isocyanates but has been adapted for aromatic isocyanates as well. nih.gov
A key drawback of this method is the hazardous nature of phosgene and the production of corrosive hydrogen chloride (HCl) as a byproduct, which presents significant safety and environmental challenges. digitellinc.comacs.org
Growing concerns over the toxicity of phosgene have spurred the development of alternative, "phosgene-free" synthetic pathways. rsc.orgacs.org These methods are often considered more environmentally friendly and align with the principles of green chemistry. digitellinc.com Many of these routes converge on the formation of a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the final isocyanate product. acs.orgnih.gov
A promising non-phosgene alternative is the reductive carbonylation of nitroaromatic compounds. ukessays.com This method allows for the direct conversion of a nitro group to an isocyanate group by reaction with carbon monoxide (CO), often catalyzed by transition metal complexes. researchgate.netresearchgate.net This approach is attractive because it can potentially synthesize isocyanates in a single step from readily available nitroaromatics. ukessays.com
The reaction can proceed via two pathways: universiteitleiden.nl
Direct Carbonylation: The nitro compound reacts with CO to directly form the isocyanate and carbon dioxide. This typically requires forcing conditions. universiteitleiden.nlresearchgate.net
Indirect Carbonylation: The reaction is performed in the presence of an alcohol, which traps the isocyanate intermediate as a more stable carbamate. The carbamate is then isolated and subsequently decomposed to the isocyanate. universiteitleiden.nlresearchgate.net
Group VIII transition metals, particularly palladium and rhodium complexes, are the most effective catalysts for this transformation. researchgate.netresearchgate.net The catalytic activity and selectivity can be finely tuned by modifying the ligands, with nitrogen-containing heterocyclic ligands like phenanthroline showing particular promise. researchgate.netosti.gov
| Catalyst System | Substrate | Product Type | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| PdCl₂-pyridine complex | Nitroaromatic | Isocyanate | Reaction is promoted by Lewis acid cocatalysts. | researchgate.net |
| Pd-phenanthroline complexes | Nitroaromatic | Carbamate | Highly active and selective; activity improved by adding benzoic acid. | osti.gov |
| Nitrogen-doped carbon nanotubes (N-CNTs) | 2-nitroaniline | Benzimidazolinone | Represents a metal-free catalytic approach for CO activation and carbonylation. | acs.org |
| Group VIII metal complexes | Nitroarenes | Isocyanates or Carbamates | Serves as an environmentally benign alternative to the phosgene route. | researchgate.net |
The thermal decomposition (thermolysis) of carbamates is a key step in many non-phosgene isocyanate synthesis routes. mdpi.comresearchgate.net In this reversible reaction, an N-substituted carbamate is heated to yield the corresponding isocyanate and an alcohol. butlerov.com
R-NH-C(=O)-OR' ⇌ R-NCO + R'-OH
This process can be carried out in either the liquid or gas phase. mdpi.com
Gas-phase thermolysis is often performed at high temperatures (around 400 °C) and can be done with or without catalysts. mdpi.com
Liquid-phase thermolysis is conducted at lower temperatures, often in high-boiling inert solvents to minimize side reactions. mdpi.com
The primary challenge is the reversibility of the reaction, which requires efficient removal of one of the products (usually the more volatile alcohol or isocyanate) to drive the equilibrium toward the product side. butlerov.compublish.csiro.au Various catalysts, including compounds of zinc, manganese, cobalt, and copper, have been explored to lower the decomposition temperature and improve yields. mdpi.comresearchgate.net
| Carbamate | Phase | Temperature Range (°C) | Catalyst | Key Observation | Reference |
|---|---|---|---|---|---|
| Methyl N-methylcarbamate | Gas | 370-422 | None (Unimolecular) | Reaction is first-order and produces methyl isocyanate and methanol (B129727). | publish.csiro.au |
| N-alkylcarbamates (general) | Gas | 250-600 | None/Various | Process is reversible, complicating industrial application. | mdpi.combutlerov.com |
| Various carbamates | Liquid | Lower than gas phase | Various (e.g., metal compounds) | Carried out in high-boiling inert solvents to reduce side reactions. | mdpi.com |
| N-n-butylcarbamate | Gas | 200-450 | Dibutyltin (B87310) dilaurate | Catalyst used to reduce thermolysis temperature and increase yield. | butlerov.com |
A frontier in isocyanate synthesis involves the direct conversion of a carbon-hydrogen (C-H) bond on an aromatic ring into an isocyanate group. These C-H activation strategies are highly sought after as they offer a more atom-economical route by eliminating the need for pre-functionalized substrates like amines or nitro compounds. While direct, one-step C-H isocyanation remains a significant challenge, progress has been made in related C-H amidation and amination reactions, which can serve as precursors to isocyanates.
For instance, cobalt(III)-catalyzed C-H bond addition to isocyanates has been described as a convergent strategy for arene amidation. researchgate.net This demonstrates the feasibility of using transition metal catalysis to form C-N bonds directly from C-H bonds. Similarly, recent advances in the direct amination of aromatic C-H bonds using free amines highlight the potential of cross-dehydrogenative coupling reactions to forge these connections under increasingly mild conditions, sometimes employing photoredox or electrocatalysis. nih.gov These aminated aromatic compounds could then theoretically be converted to isocyanates through established, albeit multi-step, procedures. The ultimate goal remains the development of a catalytic system capable of direct, selective C-H isocyanation.
The push towards sustainable chemical manufacturing has placed a strong emphasis on applying green chemistry principles to isocyanate production. rsc.org The primary goal is the replacement of the hazardous phosgene process. digitellinc.com Key areas of exploration include:
Avoiding Hazardous Reagents: The central theme is the elimination of phosgene to enhance process safety and reduce environmental impact. acs.org
Alternative Carbonyl Sources: Instead of phosgene, researchers are exploring benign C1 sources. Dimethyl carbonate (DMC) and urea (B33335) are prominent examples, reacting with amines to form carbamates that can then be decomposed. acs.orgnih.gov The use of carbon dioxide (CO₂) as a direct feedstock is also a major research goal, aiming to utilize a greenhouse gas as a valuable chemical building block. ionike.comresearchgate.net
Improved Atom Economy: Non-phosgene routes, such as the urea method, can achieve "zero emission" synthesis where byproducts like ammonia (B1221849) and alcohol are recycled back into the process, maximizing atom economy. acs.org
Catalyst Development: A significant focus is on creating efficient and recyclable catalysts for non-phosgene pathways. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. ionike.com For example, a nickel-promoted magnetic iron oxide catalyst has been developed for carbamate synthesis, which can be recovered using an external magnet. ionike.com
These innovations are paving the way for a more sustainable future for the production of isocyanates and the vast array of polyurethane products derived from them. rsc.orgorclever.com
Non-Phosgene Synthetic Routes
Proposed Synthetic Strategies for Benzene (B151609), [(2-isocyanatoethoxy)methyl]-
The molecular architecture of Benzene, [(2-isocyanatoethoxy)methyl]- features a benzyl (B1604629) group connected to an isocyanatoethyl group via an ether oxygen. This structure suggests that synthetic routes can be designed by forming the C-O-C ether bond and then converting a terminal functional group into the isocyanate, or by pre-forming the isocyanato-ethoxy chain and attaching it to the benzyl moiety.
A primary and logical approach to synthesizing the target molecule begins with readily available benzyl precursors, such as benzyl alcohol or benzyl halides. This strategy focuses on first constructing the benzyloxyethanol (B8438363) backbone, followed by the conversion of the terminal hydroxyl group into the isocyanate.
One of the most classic and versatile methods for forming the ether linkage is the Williamson ether synthesis . libretexts.orgwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.org For the synthesis of the key intermediate, 2-(benzyloxy)ethanol (B1666784), two main variations of the Williamson synthesis are feasible:
Reaction of a benzyl halide with ethylene (B1197577) glycol: Benzyl chloride or benzyl bromide can be reacted with a large excess of ethylene glycol in the presence of a base to form 2-(benzyloxy)ethanol. The base is crucial for deprotonating one of the hydroxyl groups of the ethylene glycol to form the more nucleophilic alkoxide.
Reaction of sodium benzoxide with a 2-haloethanol: Alternatively, benzyl alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form sodium benzoxide. youtube.com This potent nucleophile can then react with a 2-haloethanol, such as 2-chloroethanol (B45725), to yield 2-(benzyloxy)ethanol. libretexts.orgmasterorganicchemistry.com This pathway is often preferred as it avoids the potential for dialkylation of ethylene glycol.
Once 2-(benzyloxy)ethanol is obtained, the terminal hydroxyl group must be converted to the isocyanate. A common industrial method for this transformation is phosgenation . The alcohol is reacted with phosgene (COCl₂) or a phosgene equivalent like triphosgene (B27547). This reaction typically proceeds through a chloroformate intermediate which then eliminates hydrogen chloride upon heating to yield the isocyanate.
Another pathway from 2-(benzyloxy)ethanol involves converting the alcohol to an amine. This can be achieved through a two-step process: activation of the alcohol (e.g., as a tosylate) followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction, or via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. The resulting amine, 2-(benzyloxy)ethanamine, can then be converted to the isocyanate by phosgenation.
A summary of potential derivatizations from benzyl precursors is presented below:
| Starting Material | Key Intermediate | Final Conversion Step | Target Product |
|---|---|---|---|
| Benzyl Halide | 2-(Benzyloxy)ethanol | Phosgenation | Benzene, [(2-isocyanatoethoxy)methyl]- |
| Benzyl Alcohol | 2-(Benzyloxy)ethanol | Phosgenation | Benzene, [(2-isocyanatoethoxy)methyl]- |
| Benzyl Alcohol | 2-(Benzyloxy)ethanamine | Phosgenation | Benzene, [(2-isocyanatoethoxy)methyl]- |
An alternative retrosynthetic approach involves forming the ether bond as the final key step. This would require a precursor that already contains the isocyanate functionality. For example, the Williamson ether synthesis could be envisioned between sodium benzoxide and a 2-haloethyl isocyanate, such as 2-chloroethyl isocyanate. wikipedia.orgnih.gov However, the high reactivity of the isocyanate group towards the alkoxide nucleophile could lead to significant side product formation (e.g., urethanes), complicating this approach.
A more viable strategy in this category is the Curtius rearrangement . wikipedia.orgorganic-chemistry.org This reaction transforms an acyl azide into an isocyanate through thermal or photochemical decomposition, with concomitant loss of nitrogen gas. wikipedia.org The key feature of this reaction is that the rearrangement occurs with complete retention of the migrating group's stereochemistry. nih.gov
The synthetic sequence would be as follows:
Synthesis of 2-(benzyloxy)acetic acid: This can be prepared by reacting sodium benzoxide with sodium chloroacetate, followed by acidification.
Formation of the acyl azide: The 2-(benzyloxy)acetic acid is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride. Reaction with an azide source, like sodium azide or trimethylsilyl (B98337) azide, yields 2-(benzyloxy)acetyl azide. illinoisstate.edu A popular one-pot method utilizes diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide. nih.gov
Rearrangement to the isocyanate: Gentle heating of the 2-(benzyloxy)acetyl azide in an inert solvent (e.g., toluene, benzene) induces the Curtius rearrangement, extruding nitrogen gas and forming the desired Benzene, [(2-isocyanatoethoxy)methyl]-. wikipedia.orgnih.gov
This method is particularly valuable for laboratory-scale synthesis as it often proceeds under mild conditions and avoids the use of highly toxic phosgene. nih.gov
Complex molecules are often built through carefully planned multistep sequences that construct different parts of the molecule in a specific order to manage functional group compatibility and achieve the desired regiochemistry. For Benzene, [(2-isocyanatoethoxy)methyl]-, a plausible multistep pathway would logically build the molecule outwards from the stable benzyl core.
A representative pathway could be:
Pathway A: From Benzyl Alcohol
Step 1: Etherification. Benzyl alcohol is reacted with 2-chloroethanol in the presence of a base (e.g., NaOH, NaH) to form 2-(benzyloxy)ethanol via Williamson ether synthesis. masterorganicchemistry.comsigmaaldrich.com
Step 2: Conversion to an Amine. The resulting alcohol is converted to the corresponding amine, 2-(benzyloxy)ethanamine. This can be accomplished via several methods, such as:
Mesylation/Tosylation followed by Azide Substitution and Reduction: The alcohol is converted to a good leaving group (mesylate or tosylate), which is then displaced by sodium azide. The resulting azide is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.
Mitsunobu Reaction: Reaction with phthalimide (B116566) under Mitsunobu conditions, followed by hydrolysis (Gabriel synthesis), yields the primary amine.
Step 3: Isocyanate Formation. The 2-(benzyloxy)ethanamine is converted to the final product, Benzene, [(2-isocyanatoethoxy)methyl]-, using phosgene or a phosgene substitute like triphosgene or diphosgene in the presence of a non-nucleophilic base. researchgate.net
Pathway B: From Benzyl Bromide
Step 1: Etherification. Benzyl bromide is reacted with sodium 2-hydroxyethoxide (prepared from ethylene glycol and NaH) to yield 2-(benzyloxy)ethanol.
Step 2 & 3: The subsequent steps would be identical to Pathway A, involving the conversion of the alcohol to an amine and then to the isocyanate.
These multistep pathways offer flexibility and control, allowing for the purification of intermediates at each stage to ensure the final product's high purity.
Catalytic Systems and Reaction Conditions in the Synthesis of Relevant Isocyanates
The efficiency and selectivity of isocyanate synthesis are often highly dependent on the catalytic system and reaction conditions employed. While some reactions, like the Curtius rearrangement, can be purely thermal, many modern methods rely on catalysis to achieve high yields and mild conditions.
For syntheses involving phosgenation , while not strictly catalytic, the reaction conditions are critical. These reactions are typically run in inert solvents like toluene or dichlorobenzene at elevated temperatures to facilitate the elimination of HCl from the intermediate carbamoyl chloride. researchgate.net
In modern non-phosgene routes, various catalysts are employed. For example, the oxidative carbonylation of amines to form carbamates (which can then be thermally decomposed to isocyanates) often utilizes palladium-based catalysts. Systems like PdCl₂/CuCl₂ have been reported for the synthesis of carbamates from amines, carbon monoxide, and an alcohol. mdpi.com
For the direct isocyanation of C-H bonds , a developing area of research, copper-based catalysts have shown promise. For instance, a system of CuOAc and a 2,2'-bis(oxazoline) ligand has been used for the site-selective isocyanation of benzylic C-H bonds using (trimethylsilyl)isocyanate. rsc.org
The Williamson ether synthesis step, crucial for building the ether linkage, is typically base-catalyzed. Strong bases like sodium hydride (NaH) or alkali metal hydroxides (NaOH, KOH) are used to generate the alkoxide nucleophile. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial when dealing with reactants of differing solubility. libretexts.org
The following table summarizes catalysts and conditions for key transformations analogous to those required for synthesizing the target compound.
| Transformation | Catalyst/Reagent | Typical Solvents | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis (Alcohol + Alkyl Halide) | NaH, NaOH, KOH | THF, DMF, DMSO | 25 - 100 | masterorganicchemistry.com |
| Curtius Rearrangement (from Acyl Azide) | None (Thermal) or DPPA | Toluene, Benzene, THF | 80 - 110 | wikipedia.orgnih.gov |
| Phosgenation (from Amine) | Phosgene (COCl₂) or Triphosgene | Toluene, Dichlorobenzene | 100 - 150 | researchgate.net |
| Benzylic C-H Isocyanation | CuOAc / Ligand (e.g., BiOx) | Fluorobenzene | 30 - 40 | rsc.org |
| Carbamate Synthesis (from Amine + CO + Alcohol) | PdCl₂ / CuCl₂ | Alcohol (as solvent/reagent) | Room Temperature | mdpi.com |
Chemical Reactivity and Mechanistic Studies of Benzene, 2 Isocyanatoethoxy Methyl
Reactivity of the Isocyanate Group (–NCO)
The isocyanate group is a cumulative double bond system (–N=C=O) where the central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity dictates the majority of its chemical behavior. The presence of the benzyl (B1604629) ether moiety in "Benzene, [(2-isocyanatoethoxy)methyl]-" influences the reactivity of the isocyanate group. The aromatic ring is separated from the isocyanate group by an ethoxy-methyl spacer, which classifies it as an aralkyl isocyanate. This structural feature means its reactivity is intermediate between purely aromatic isocyanates (like phenyl isocyanate) and aliphatic isocyanates. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which enhances the electrophilicity of the isocyanate carbon. nih.govresearchgate.net In "Benzene, [(2-isocyanatoethoxy)methyl]-", the electronic effects of the benzene (B151609) ring are transmitted through the ether and methylene (B1212753) groups, modulating the reactivity of the terminal isocyanate.
Nucleophilic Addition Reactions
The most characteristic reaction of isocyanates is the nucleophilic addition to the carbon-nitrogen double bond. A wide variety of nucleophiles, particularly those containing active hydrogen atoms, readily react with the isocyanate group. wikipedia.org
Isocyanates react with alcohols and polyols to form urethanes (carbamates). This reaction is of immense industrial importance as it forms the basis of polyurethane chemistry. The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group.
The mechanism of urethane (B1682113) formation can be complex and is often catalyzed. In the absence of a catalyst, the reaction can be slow. The reaction is believed to proceed through a series of steps involving the formation of an initial complex between the alcohol and the isocyanate, followed by proton transfer to form the urethane. The reaction kinetics can be influenced by the self-association of alcohol molecules, with alcohol dimers or trimers potentially being more reactive than monomeric alcohol. kuleuven.be
The reactivity of the isocyanate is dependent on its structure. Aromatic isocyanates are more reactive than aliphatic isocyanates. mdpi.com The reactivity of "Benzene, [(2-isocyanatoethoxy)methyl]-" is expected to be comparable to other aralkyl isocyanates. The experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. mdpi.com
Catalysts are frequently employed to accelerate the urethane formation reaction. Common catalysts include tertiary amines (e.g., triethylamine, 1,4-diazabicyclo[2.2.2]octane - DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL). Tertiary amine catalysts are thought to function by activating the alcohol through hydrogen bonding, while organometallic catalysts can activate both the isocyanate and the alcohol.
Table 1: Comparative Reactivity of Isocyanates with Alcohols
| Isocyanate Type | Relative Reactivity with Primary Alcohol | Reference |
|---|---|---|
| Aromatic (e.g., TDI) | High | mdpi.com |
| Aralkyl (e.g., Benzyl Isocyanate) | Intermediate | Inferred from nih.govresearchgate.net |
| Aliphatic (e.g., HDI) | Low | mdpi.com |
This table presents a qualitative comparison of the general reactivity of different isocyanate types with primary alcohols. The reactivity of "Benzene, [(2-isocyanatoethoxy)methyl]-" is expected to be in the aralkyl category.
The reaction of isocyanates with primary and secondary amines is extremely rapid and leads to the formation of substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require catalysis. wikipedia.org The high reactivity is attributed to the greater nucleophilicity of the amine nitrogen compared to the hydroxyl oxygen.
The reaction proceeds via a direct nucleophilic attack of the amine nitrogen on the isocyanate carbon. The reaction of primary aliphatic amines with aromatic isocyanates can be so fast that it is difficult to monitor with conventional techniques, with reaction half-times on the order of milliseconds. umn.edu
The kinetics of urea (B33335) formation can be complex, with some studies showing a second-order dependence on the amine concentration, suggesting the involvement of a second amine molecule in the transition state, possibly acting as a catalyst. aub.edu.lb
Table 2: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Relative Rate | Reference |
|---|---|---|
| Primary Aromatic Amine | ~1000-3000 | aub.edu.lb |
| Primary Aliphatic Amine | ~10,000 | umn.edu |
| Primary Alcohol | 1 | aub.edu.lb |
This table provides an approximate comparison of the relative rates of reaction of phenyl isocyanate with different nucleophiles at room temperature. The reactivity with "Benzene, [(2-isocyanatoethoxy)methyl]-" would follow a similar trend.
Isocyanates react with water in a process known as hydrolysis. This reaction proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This carbamic acid then spontaneously decarboxylates to yield a primary amine and carbon dioxide gas. wikipedia.org
The rate of hydrolysis is influenced by the structure of the isocyanate, with aryl isocyanates generally hydrolyzing faster than alkyl isocyanates. nih.gov The hydrolysis of phenyl isocyanate is subject to general base catalysis. rsc.org The hydrolysis of hindered aromatic ureas can be pH-independent, with the rate-limiting step being the dissociation of the urea bond. illinois.edu
Table 3: Half-life for the Hydrolysis of Isocyanates
| Isocyanate | Half-life in excess water at 25°C | Reference |
|---|---|---|
| Methyl Isocyanate | 9 minutes | wikipedia.org |
| Phenyl Isocyanate | Faster than methyl isocyanate | nih.gov |
This table gives an indication of the rate of hydrolysis for simple isocyanates. The hydrolysis rate of "Benzene, [(2-isocyanatoethoxy)methyl]-" would be influenced by its aralkyl nature.
Cycloaddition Reactions Involving the Isocyanate Moiety
Isocyanates can participate in various cycloaddition reactions, acting as a 2π electron component. These reactions are valuable for the synthesis of heterocyclic compounds.
One of the most common cycloaddition reactions is the [2+2] cycloaddition with alkenes to form β-lactams (2-azetidinones). The reactivity in these reactions is highly dependent on the electronic nature of both the isocyanate and the alkene. Electron-withdrawing groups on the isocyanate and electron-donating groups on the alkene generally accelerate the reaction. Chlorosulfonyl isocyanate (CSI) is a particularly reactive isocyanate in [2+2] cycloadditions. researchtrends.net The reaction can proceed through either a concerted or a stepwise mechanism, with the latter often involving a diradical or zwitterionic intermediate. researchtrends.netrsc.org
Isocyanates can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. researchgate.net Furthermore, [2+2+2] cycloaddition reactions of two molecules of an isocyanate with an allene, catalyzed by nickel complexes, have been reported to produce dihydropyrimidine-2,4-diones. acs.org Isocyanates can also act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org
Trimerization and Oligomerization Pathways of the Isocyanate Group
In the presence of suitable catalysts, isocyanates can react with themselves to form cyclic trimers known as isocyanurates (1,3,5-triazine-2,4,6-triones). This trimerization reaction is highly exothermic and is an important process in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and fire resistance compared to standard polyurethanes.
The trimerization is typically catalyzed by a variety of compounds, including tertiary amines, phosphines, alkali metal carboxylates (e.g., potassium acetate, potassium octoate), and certain metal complexes. nih.govumicore.com The mechanism of anionic trimerization is generally accepted to proceed via a stepwise addition of isocyanate monomers to a growing anionic chain initiated by the catalyst. nih.gov
A range of catalysts have been developed for the trimerization of both aryl and alkyl isocyanates. acs.org For instance, chromium carboxylates in the presence of an organic base can catalyze the trimerization of alkyl, aryl, and aralkyl isocyanates. google.com Aluminum-based catalysts have also been shown to be highly active for the trimerization of various isocyanates under mild conditions. rsc.org
Besides trimers, isocyanates can also form dimers (uretdiones) under certain conditions, typically through a [2+2] cycloaddition of two isocyanate groups. The formation of dimers versus trimers can often be controlled by the choice of catalyst and reaction conditions.
Table 4: Common Catalysts for the Trimerization of Isocyanates
| Catalyst Class | Specific Examples | Applicable Isocyanate Types | Reference |
|---|---|---|---|
| Alkali Metal Carboxylates | Potassium Acetate, Potassium Octoate | Aromatic, Aliphatic | nih.govumicore.com |
| Tertiary Amines | DABCO, Triethylamine | Aromatic, Aliphatic | nih.gov |
| Organometallic Compounds | Chromium Carboxylates, Aluminum Complexes | Aromatic, Aliphatic, Aralkyl | google.comrsc.org |
| Fluoride Salts | Tetrabutylammonium Fluoride (TBAF) | Aromatic | acs.org |
This table lists common catalyst classes for isocyanate trimerization. The choice of catalyst can influence the reaction rate and selectivity for trimer vs. other oligomers.
Reactivity of the Benzene Ring System
The substituent attached to the benzene ring, the [(2-isocyanatoethoxy)methyl]- group (-CH₂OCH₂CH₂NCO), governs the reactivity and regioselectivity of the aromatic system in substitution reactions. Its electronic influence is a composite of inductive and resonance effects, which determine its character as either an activating or deactivating group and its directing influence on incoming electrophiles.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity Considerations
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comuomustansiriyah.edu.iq The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com
The substituent already present on the ring significantly influences both the rate of the reaction and the position of the new substituent. lumenlearning.com The -CH₂OCH₂CH₂NCO group is connected to the ring via a methylene (-CH₂-) bridge. Alkyl groups are generally considered to be weakly activating and direct incoming electrophiles to the ortho and para positions. msu.edulumenlearning.com This directing effect is attributed to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack. masterorganicchemistry.comlibretexts.org
Regioselectivity in EAS of Benzene, [(2-isocyanatoethoxy)methyl]-
| Reaction Type | Typical Reagents | Expected Major Products | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-[(2-isocyanatoethoxy)methyl]-2-nitrobenzene and 1-[(2-isocyanatoethoxy)methyl]-4-nitrobenzene | The -CH₂R group is an ortho, para-director. uomustansiriyah.edu.iq |
| Halogenation | Br₂, FeBr₃ | 1-bromo-2-[(2-isocyanatoethoxy)methyl]benzene and 1-bromo-4-[(2-isocyanatoethoxy)methyl]benzene | The -CH₂R group is an ortho, para-director. byjus.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-[(2-isocyanatoethoxy)methyl]-2-alkylbenzene and 1-[(2-isocyanatoethoxy)methyl]-4-alkylbenzene | The -CH₂R group is an ortho, para-director. uomustansiriyah.edu.iq (Potential for side reactions on the isocyanate group). |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-acetyl-2-[(2-isocyanatoethoxy)methyl]benzene and 1-acetyl-4-[(2-isocyanatoethoxy)methyl]benzene | The -CH₂R group is an ortho, para-director. uomustansiriyah.edu.iq (Potential for side reactions on the isocyanate group). |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, NAS requires the aromatic ring to be electron-poor. This is typically achieved by the presence of one or more strong electron-withdrawing groups, such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org
The benzene ring in Benzene, [(2-isocyanatoethoxy)methyl]- lacks the necessary strong deactivating groups for a typical SNAr (addition-elimination) mechanism to occur. The [(2-isocyanatoethoxy)methyl]- substituent is, as discussed, weakly activating. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. Pathways such as the benzyne (B1209423) mechanism are also unlikely without the use of extremely strong bases. youtube.com
Influence of Substituents on Aromatic Ring Reactivity and Selectivity
The reactivity of a substituted benzene ring is a balance between inductive and resonance effects. lumenlearning.comlibretexts.org
Inductive Effect (I): This effect is transmitted through sigma bonds. The alkyl portion (-CH₂-) of the substituent is weakly electron-donating (+I effect). However, the electronegative oxygen and nitrogen atoms in the side chain exert an electron-withdrawing (-I) effect. This -I effect decreases with distance, but it will slightly reduce the electron density of the aromatic ring. libretexts.orglibretexts.org
Resonance Effect (R): This effect involves the delocalization of pi electrons. Because the ether oxygen is separated from the benzene ring by a methylene group, there is no direct p-π conjugation between the oxygen's lone pairs and the aromatic system. libretexts.org Therefore, the substituent cannot exert a significant resonance effect on the ring.
Electronic Effects of the [(2-isocyanatoethoxy)methyl]- Substituent
| Effect | Description | Impact on Reactivity | Impact on Selectivity |
|---|---|---|---|
| Inductive Effect | Weak +I effect from the -CH₂- group; -I effect from the distal -OCH₂CH₂NCO moiety. libretexts.org | The net inductive effect is weakly deactivating, reducing the rate of EAS compared to benzene. | Contributes to the overall directing effect. |
| Resonance Effect | Negligible, as the ether oxygen is not directly attached to the ring. lumenlearning.com | No significant impact on reactivity via resonance. | No resonance-based directing effect. |
| Hyperconjugation | Donation of electron density from the C-H bonds of the benzylic -CH₂- group to the ring. | Activates the ring towards EAS. | Favors stabilization of carbocation intermediates for ortho and para attack. msu.edu |
| Overall | Weakly activating or very weakly deactivating. | Slightly faster or slower reaction rate compared to benzene. | Ortho, Para-directing. libretexts.org |
Reactivity of the Ethoxy-Methyl Linkage
The side chain of Benzene, [(2-isocyanatoethoxy)methyl]- contains a benzyl ether linkage, which is a key site of reactivity.
Ether Cleavage Reactions
Ethers are generally stable, but they can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The specific structure of this compound, a benzyl ethyl ether derivative, makes it susceptible to acidic cleavage. libretexts.orglibretexts.org
The reaction mechanism depends on the structure of the ether. For ethers with primary alkyl groups, the cleavage typically follows an SN2 pathway. However, when one of the groups can form a stable carbocation, such as a tertiary or benzylic group, the reaction can proceed via an SN1 mechanism. masterorganicchemistry.comlibretexts.org
In the case of Benzene, [(2-isocyanatoethoxy)methyl]-, protonation of the ether oxygen by a strong acid creates a good leaving group. Cleavage of the C-O bond can then occur. Due to the high stability of the resulting benzyl carbocation (stabilized by resonance with the benzene ring), the cleavage is expected to proceed readily via an SN1 mechanism . This pathway leads to the formation of a benzyl halide and 2-isocyanatoethanol.
Mechanism for Acidic Ether Cleavage (SN1):
Protonation: The ether oxygen is protonated by the strong acid (e.g., HI).
Formation of Carbocation: The protonated ether undergoes cleavage, where the more stable carbocation is formed. In this case, the C-O bond between the benzylic carbon and the oxygen breaks, forming a stable benzyl carbocation and the neutral molecule 2-isocyanatoethanol.
Nucleophilic Attack: The halide anion (I⁻) attacks the benzyl carbocation to form benzyl iodide.
Polymerization Chemistry Involving Benzene, 2 Isocyanatoethoxy Methyl
Homopolymerization Pathways
Homopolymerization of isocyanates can lead to the formation of polyisocyanates, which are notable for their rigid, helical chain conformations. researchgate.net The methodologies for such polymerizations require careful control to achieve desired polymer characteristics.
The primary route for synthesizing well-defined polyisocyanates is through living anionic polymerization. advancedsciencenews.com This technique, first demonstrated by Szwarc in 1956 for other monomers, is distinguished by the absence of a formal termination step, allowing polymer chains to grow as long as the monomer is available. encyclopedia.pub For isocyanates, this process is challenging due to a competing side reaction: the trimerization of the isocyanate groups to form highly stable isocyanurate rings, which can halt chain growth. researchgate.net
To suppress this trimerization and achieve a "living" polymerization, specific initiators and reaction conditions are employed. researchgate.net The process typically involves a nucleophilic initiator, such as an organometallic compound (e.g., n-butyllithium) or a sodium-based initiator like sodium naphthalenide, often used in conjunction with additives like crown ethers or salts such as sodium tetraphenylborate (B1193919) (NaBPh₄). researchgate.net These additives help to stabilize the propagating anionic chain end, mitigating the tendency for it to back-bite and trimerize. researchgate.net The reactive chain ends in anionic polymerizations are nucleophilic carbanions. libretexts.org The polymerization is generally conducted at very low temperatures (e.g., -98°C) in solvents like tetrahydrofuran (B95107) (THF) to further control the reaction kinetics and prevent side reactions. researchgate.net
While specific studies on the living anionic polymerization of Benzene (B151609), [(2-isocyanatoethoxy)methyl]- are not extensively detailed in the literature, the established principles for other isocyanates provide a clear framework for its potential homopolymerization into a polyisocyanate with a unique benzyl (B1604629) ether side chain. researchgate.netadvancedsciencenews.com
A key advantage of living polymerization methods is the high degree of control they offer over the resulting polymer's architecture and molecular weight distribution (MWD). advancedsciencenews.comencyclopedia.pub In an ideal living anionic polymerization, the molecular weight of the polymer increases linearly with the conversion of the monomer, and the final molecular weight can be accurately predicted based on the initial monomer-to-initiator molar ratio. libretexts.org
This control leads to polymers with a very narrow MWD, meaning the polymer chains are all very close to the same length. researchgate.net The narrowness of the distribution is quantified by the dispersity index (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For living polymerizations, Đ values are typically close to 1.0. nih.gov This level of precision is crucial for applications where uniform material properties are required. advancedsciencenews.com
Beyond linear chains, living anionic polymerization allows for the synthesis of more complex architectures like block copolymers, star-shaped polymers, and polymers with specific end-functional groups. encyclopedia.pub For example, sequential addition of different monomers can produce well-defined block copolymers. encyclopedia.pub Star-shaped polymers can be created by using a multifunctional initiator or by reacting the living polymer chains with a multifunctional linking agent. encyclopedia.pub
Table 1: Characteristics of Controlled Polymerization via Living Anionic Methods
| Feature | Description | Citation |
| Initiation | Typically involves fast and complete reaction of the initiator with the monomer. | encyclopedia.publibretexts.org |
| Propagation | Occurs without chain-breaking side reactions like termination or chain transfer. | encyclopedia.pub |
| Molecular Weight | Increases linearly with monomer conversion and is predictable from the [Monomer]/[Initiator] ratio. | libretexts.org |
| Dispersity (Đ) | Results in polymers with a very narrow molecular weight distribution (Đ ≈ 1). | researchgate.net |
| Architecture | Allows for the synthesis of complex structures such as block, star, and functionalized polymers. | encyclopedia.pub |
Mechanisms of Polymer Chain Growth and Termination
The polymerization of isocyanates can proceed through various mechanisms, with anionic polymerization being one of the most effective methods for achieving controlled polymer architectures. researchgate.net
Chain Growth:
The primary mechanism for the controlled polymerization of isocyanates, including Benzene, [(2-isocyanatoethoxy)methyl]-, is living anionic polymerization. researchgate.net This process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal amides (e.g., sodium diphenylamide), in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures. bohrium.comacs.org
The initiation step involves the nucleophilic attack of the initiator on the electrophilic carbon atom of the isocyanate group, forming a highly reactive amidate anion. This amidate anion then serves as the propagating species, adding monomer units in a sequential manner. The general propagation scheme is as follows:
Initiation: R⁻ + O=C=N-R' → R-C(=O)-N⁻-R'
Propagation: R-C(=O)-N⁻-R' + n(O=C=N-R') → R-(-C(=O)-N(R')-)n-C(=O)-N⁻-R'
A crucial aspect of living anionic polymerization of isocyanates is the suppression of side reactions, particularly trimerization, where three monomer units cyclize to form a stable isocyanurate ring. This is often achieved by conducting the polymerization at very low temperatures (typically below -78°C) and by using specific initiators or additives that can stabilize the propagating chain end. researchgate.net
Chain Termination:
In a truly living polymerization, there are no inherent termination steps. wikipedia.org The polymer chains remain active until a terminating agent is intentionally introduced. Common terminating agents for anionic polymerization of isocyanates include protic sources like methanol (B129727) or water, which protonate the active amidate anion, rendering it inactive. youtube.com
Termination by Protic Agents: R-(-C(=O)-N(R')-)n-C(=O)-N⁻-R' + H⁺ → R-(-C(=O)-N(R')-)n-C(=O)-NH-R'
Chain transfer reactions, where the active center is transferred to another molecule (monomer, solvent, or an impurity), can also lead to the cessation of growth for an individual chain while potentially initiating a new one. youtube.com In the case of Benzene, [(2-isocyanatoethoxy)methyl]-, the presence of the ether linkage and the benzylic protons could potentially offer sites for chain transfer, although this is generally less favored under the conditions of living anionic polymerization.
Another potential termination pathway, though generally undesirable in controlled polymerization, is the reaction of the propagating anion with the ester group of another monomer, a reaction that is more prevalent in cationic polymerization. youtube.com
Influence of Monomer Structure on Polymerization Kinetics and Selectivity
The unique structural features of Benzene, [(2-isocyanatoethoxy)methyl]-—namely the benzyl ether moiety—are expected to significantly influence its polymerization behavior.
Influence on Polymerization Kinetics:
The rate of polymerization can be affected by both electronic and steric factors. The ether oxygen in the side chain of Benzene, [(2-isocyanatoethoxy)methyl]- can act as a Lewis base and potentially coordinate with the counter-ion of the propagating species (e.g., Li⁺ in an n-butyllithium initiated polymerization). This intramolecular coordination could influence the reactivity of the active center. Depending on the nature of the solvent and the counter-ion, this could either accelerate or decelerate the rate of propagation compared to a simple alkyl isocyanate.
The bulky benzyl group introduces significant steric hindrance around the propagating chain end. This steric bulk can be expected to decrease the rate of propagation as it impedes the approach of new monomer units to the active center. A study on the reaction kinetics of ether alcohols with phenyl isocyanate showed that the proximity of ether and methyl groups to the hydroxyls had a significant effect on reaction rates. bohrium.com
Illustrative Kinetic Data for Anionic Polymerization of Functionalized Isocyanates
| Monomer | Initiator | Temperature (°C) | kp (M-1s-1) | Polydispersity Index (PDI) |
| n-Hexyl Isocyanate | NaCN/DMF | -58 | 0.85 | 1.2 - 1.5 |
| Benzene, [(2-isocyanatoethoxy)methyl]- (Predicted) | n-BuLi/THF | -78 | ~0.5 | < 1.2 |
| 2-Phenylethyl Isocyanate | TiCl3(OPr) | 25 | 0.12 | 1.1 - 1.3 |
Influence on Polymerization Selectivity:
Selectivity in isocyanate polymerization primarily refers to the preference for polymer chain growth over side reactions, most notably trimerization. The bulky benzyl group in Benzene, [(2-isocyanatoethoxy)methyl]- is expected to sterically hinder the organization of three monomer units around the active center, which is necessary for the formation of an isocyanurate ring. This steric hindrance should, therefore, increase the selectivity towards linear polymer formation.
Furthermore, the nature of the substituent on the isocyanate nitrogen plays a crucial role in determining the helical conformation of the resulting polymer. The benzyl ether group is likely to influence the pitch and stability of the polymer helix. The flexibility of the ethoxy linker may allow for different packing arrangements of the bulky benzyl groups along the polymer backbone, potentially leading to interesting liquid crystalline properties. Research on the polymerization of isocyanates with functionalized side chains has shown that the side chain structure is critical in determining the polymer's secondary structure and material properties. acs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Insights
Proton (¹H) NMR Studies of Intermediates and Products
The ¹H NMR spectrum of "Benzene, [(2-isocyanatoethoxy)methyl]-" is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the ethoxy methyl chain. The chemical shifts are influenced by the electronic environment of each proton.
The protons of the monosubstituted benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. azom.com The specific chemical shifts and splitting patterns depend on the electronic effects of the substituent. For "Benzene, [(2-isocyanatoethoxy)methyl]-", the benzylic protons are anticipated to show a complex multiplet in this region.
The methylene (B1212753) protons of the benzyl group (-C₆H₅CH₂ -) are expected to produce a singlet at approximately δ 4.5 ppm. The protons of the ethoxy moiety (-OCH₂ CH₂ NCO) would likely appear as two distinct triplets. The methylene group attached to the ether oxygen (-OCH₂ -) is predicted to resonate around δ 3.7 ppm, while the methylene group adjacent to the electron-withdrawing isocyanate group (-CH₂ NCO) would be shifted further downfield, likely in the range of δ 3.5 ppm.
During reactions, such as the formation of a urethane (B1682113) by reacting the isocyanate with an alcohol, significant changes in the ¹H NMR spectrum would be observed. For instance, the signal of the methylene protons adjacent to the isocyanate group would shift upon conversion to a urethane linkage, providing a clear marker for reaction monitoring.
Predicted ¹H NMR Chemical Shifts for Benzene, [(2-isocyanatoethoxy)methyl]-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic Protons (C₆H₅ -) | 7.2 - 7.4 | Multiplet |
| Benzylic Protons (-CH₂ O-) | ~4.5 | Singlet |
| Ethoxy Methylene Protons (-OCH₂ CH₂NCO) | ~3.7 | Triplet |
| Isocyanatoethyl Methylene Protons (-OCH₂CH₂ NCO) | ~3.5 | Triplet |
Note: These are estimated values based on analogous structures and general chemical shift principles.
Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of "Benzene, [(2-isocyanatoethoxy)methyl]-". Each unique carbon atom in the molecule will give a distinct signal.
The carbons of the benzene ring are expected to resonate in the aromatic region, typically between δ 125 and 140 ppm. azom.com The carbon atom to which the substituent is attached (ipso-carbon) will have a chemical shift influenced by the substituent's electronic properties. The benzylic carbon (-C H₂O-) is anticipated to appear around δ 70-75 ppm. The carbons of the ethoxy group (-OC H₂C H₂NCO) are expected at approximately δ 65-70 ppm for the carbon attached to the oxygen and δ 40-45 ppm for the carbon adjacent to the isocyanate group. A key signal for characterization is the carbon of the isocyanate group (-N=C =O), which typically appears in the range of δ 120-130 ppm. rsc.org
Predicted ¹³C NMR Chemical Shifts for Benzene, [(2-isocyanatoethoxy)methyl]-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Isocyanate Carbon (-N=C =O) | 120 - 130 |
| Aromatic Carbons (C ₆H₅-) | 125 - 140 |
| Benzylic Carbon (-C H₂O-) | 70 - 75 |
| Ethoxy Methylene Carbon (-OC H₂CH₂NCO) | 65 - 70 |
| Isocyanatoethyl Methylene Carbon (-OCH₂C H₂NCO) | 40 - 45 |
Note: These are estimated values based on analogous structures and general chemical shift principles.
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Confirmation
For a molecule with the complexity of "Benzene, [(2-isocyanatoethoxy)methyl]-", one-dimensional NMR spectra may exhibit overlapping signals, making unambiguous assignment challenging. In such cases, two-dimensional (2D) NMR techniques are invaluable for confirming the molecular structure.
Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the ethoxy chain and within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly powerful. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s). HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the benzyl group, the ether linkage, and the isocyanatoethyl moiety. For example, an HMBC correlation between the benzylic protons and the ipso-carbon of the benzene ring would confirm their connection.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in "Benzene, [(2-isocyanatoethoxy)methyl]-" and for monitoring the progress of its reactions in real-time.
Vibrational Analysis of Isocyanate, Urethane, and Ether Linkages
The FTIR spectrum of "Benzene, [(2-isocyanatoethoxy)methyl]-" is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. remspec.compsu.edu The presence of this intense peak is a definitive indicator of the isocyanate functionality.
The ether linkage (C-O-C) in the molecule will exhibit characteristic stretching vibrations in the fingerprint region of the spectrum, typically in the range of 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring will appear around 1450-1600 cm⁻¹.
When "Benzene, [(2-isocyanatoethoxy)methyl]-" reacts, for example, with an alcohol to form a urethane, the characteristic isocyanate peak will decrease in intensity and eventually disappear. Concurrently, new absorption bands corresponding to the urethane linkage will appear. These include the N-H stretching vibration around 3300 cm⁻¹ and the urethane carbonyl (C=O) stretching vibration, which typically appears between 1690 and 1730 cm⁻¹. researchgate.net
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 |
| Ether (C-O-C) | Stretch | 1000 - 1300 |
| Urethane (N-H) | Stretch | ~3300 |
| Urethane (C=O) | Stretch | 1690 - 1730 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | >3000 |
In-situ FTIR for Real-time Reaction Monitoring
The distinct and intense nature of the isocyanate absorption band makes FTIR spectroscopy particularly well-suited for in-situ, real-time monitoring of reactions involving "Benzene, [(2-isocyanatoethoxy)methyl]-". mt.com By employing an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture, spectra can be collected continuously throughout the course of the reaction. azom.comremspec.com
This approach allows for the direct observation of the consumption of the isocyanate reactant by monitoring the decrease in the area or height of the peak at ~2270 cm⁻¹. researchgate.net Simultaneously, the formation of the urethane product can be tracked by the appearance and increase of the characteristic urethane N-H and C=O bands. This real-time data provides invaluable insights into reaction kinetics, allowing for the determination of reaction rates, the identification of reaction endpoints, and the detection of any potential intermediates or side products. mt.com This level of process understanding is critical for optimizing reaction conditions, ensuring product quality, and enhancing process safety. azom.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for the structural elucidation of "Benzene, [(2-isocyanatoethoxy)methyl]-". It provides two critical pieces of information: the precise molecular weight of the parent molecule and structural details inferred from its fragmentation patterns under ionization.
Molecular Weight Determination: The molecular formula for "Benzene, [(2-isocyanatoethoxy)methyl]-" is C₁₀H₁₁NO₃. Its exact monoisotopic mass is 193.0739 g/mol . Using soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the compound can be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ at m/z 194.0817 or other adducts (e.g., [M+Na]⁺). This allows for the unambiguous confirmation of the compound's molecular weight, a fundamental step in its identification.
Fragmentation Analysis: Under higher-energy conditions, such as those in Electron Impact (EI) ionization, the molecule fragments in a predictable manner based on its structure. The fragmentation pattern is a unique fingerprint that helps to confirm the arrangement of atoms. The isocyanate group (-NCO) is highly reactive, and the ether linkage and benzyl group provide characteristic cleavage points.
Key fragmentation pathways for "Benzene, [(2-isocyanatoethoxy)methyl]-" include:
Loss of the isocyanate group: Cleavage of the C-N bond can lead to the loss of an NCO radical.
Benzylic cleavage: The bond between the benzyl group and the ether oxygen is a common fragmentation point, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
Ether fragmentation: Cleavage can occur at the C-O bonds of the ethoxy linker, leading to various smaller fragments.
A detailed analysis of these fragments allows researchers to piece together the original structure, confirming the presence of the benzyl, ethoxy, and isocyanate moieties.
Table 1: Predicted Mass Spectrometry Fragmentation Data for Benzene, [(2-isocyanatoethoxy)methyl]-
| m/z (Daltons) | Proposed Fragment Ion | Ion Structure |
|---|---|---|
| 193 | [M]⁺ | [C₆H₅CH₂OCH₂CH₂NCO]⁺ |
| 151 | [M - NCO]⁺ | [C₆H₅CH₂OCH₂CH₂]⁺ |
| 107 | [C₆H₅CH₂O]⁺ | [C₆H₅CH₂O]⁺ |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ |
| 84 | [OCH₂CH₂NCO]⁺ | [OCH₂CH₂NCO]⁺ |
This table is based on theoretical fragmentation patterns.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity Assessment
When "Benzene, [(2-isocyanatoethoxy)methyl]-" is used in polymerization, for instance as a chain-terminating agent or a modifier in polyurethane synthesis, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight and molecular weight distribution. lcms.czselectscience.net
GPC separates polymer molecules based on their hydrodynamic volume in solution. selectscience.net A solution of the polymer is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and elute later. selectscience.net This process allows for the determination of several key parameters:
Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mw): An average that accounts for the relative contribution of larger molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution in the polymer sample. A PDI of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values indicate a broader distribution. selectscience.net
For polyurethanes modified with "Benzene, [(2-isocyanatoethoxy)methyl]-", GPC analysis is crucial for quality control. It ensures that the polymerization reaction has proceeded as expected and that the final material possesses the desired physical properties, which are heavily influenced by molecular weight. lcms.cz The choice of eluent is critical; solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used for polyurethanes. lcms.cz
Table 2: Representative GPC Data for a Polyurethane Modified with Benzene, [(2-isocyanatoethoxy)methyl]-
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| PU-Sample-01 | 38,500 | 75,900 | 1.97 |
| PU-Sample-02 | 41,200 | 83,200 | 2.02 |
This table presents hypothetical data typical for polyurethanes to illustrate GPC results.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Polymers or Solid-State Forms
X-ray Diffraction (XRD) is a powerful technique used to investigate the atomic and molecular structure of materials. When applied to polymers synthesized using "Benzene, [(2-isocyanatoethoxy)methyl]-", XRD can reveal information about the degree of crystallinity. mdpi.com
Polymers can exist in states ranging from fully amorphous (disordered chains) to semi-crystalline (containing ordered crystalline regions, or crystallites, embedded within an amorphous matrix). youtube.com The physical properties of a polymer, such as its hardness, tensile strength, and melting point, are significantly influenced by its degree of crystallinity.
In an XRD experiment, a beam of X-rays is directed at the polymer sample. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern that depends on their arrangement.
Crystalline Regions: Well-ordered crystalline domains produce sharp, distinct diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the crystal lattice structure.
Amorphous Regions: Disordered amorphous domains produce broad, diffuse halos in the diffraction pattern. researchgate.net
Table 3: Representative XRD Peak Data for a Semi-Crystalline Polymer
| Peak Position (2θ) | d-spacing (Å) | Relative Intensity | Description |
|---|---|---|---|
| 19.5° | 4.55 | Weak, Broad | Associated with short-range order in amorphous phase |
| 21.8° | 4.07 | Moderate, Sharp | Crystalline peak corresponding to a specific lattice plane |
This table provides example XRD data for a hypothetical semi-crystalline polymer. The specific peaks for a polymer containing Benzene, [(2-isocyanatoethoxy)methyl]- would need to be determined experimentally.
Table of Compounds
| Compound Name |
|---|
| Benzene, [(2-isocyanatoethoxy)methyl]- |
| Tetrahydrofuran |
Computational and Theoretical Investigations of Benzene, 2 Isocyanatoethoxy Methyl
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to describing the distribution of electrons within the molecule, the nature of its chemical bonds, and its inherent stability and reactivity.
Density Functional Theory (DFT) stands as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations, using functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p), can elucidate the key features of "Benzene, [(2-isocyanatoethoxy)methyl]-".
The reactivity of the isocyanate (-NCO) group is a primary focus. This group is a potent electrophile, particularly at the central carbon atom, making it highly susceptible to nucleophilic attack by compounds with active hydrogens like alcohols and amines. researchgate.net The presence of the benzyl (B1604629) ether moiety influences the electronic properties of the isocyanate group. The ether oxygen can act as a weak electron-donating group, and the benzyl group's electronic character can be finely tuned, which in turn modulates the reactivity of the distant NCO group. nih.gov DFT studies on benzyl isocyanates have explored their electronic states and fragmentation pathways, providing a basis for understanding the stability of the target molecule. researchgate.net
Thermodynamic stability can be assessed by calculating key energetic parameters. While specific values require dedicated computation, a representative set of data can be predicted based on similar molecules.
| Property | Illustrative Calculated Value |
|---|---|
| Total Energy (Hartree) | -688.xxxxxx |
| Enthalpy (Hartree) | -688.xxxxxx |
| Gibbs Free Energy (Hartree) | -688.xxxxxx |
| Dipole Moment (Debye) | ~3.0 - 4.0 D |
For higher accuracy, particularly in describing reaction energies and barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed. These methods are crucial for elucidating complex reaction pathways. A key reaction for isocyanates is their alcoholysis to form urethanes, the basis of polyurethane chemistry. nih.govkuleuven.be Theoretical studies have shown that this reaction is not a simple bimolecular event but often involves the participation of additional alcohol molecules that act as a bridge or proton shuttle, lowering the activation energy of the transition state. nih.govkuleuven.be Ab initio calculations on a model system of "Benzene, [(2-isocyanatoethoxy)methyl]-" reacting with an alcohol would map the potential energy surface, identifying the structure of the pre-reaction complex, the transition state, and the final urethane (B1682113) product, thereby providing a detailed mechanistic picture. mdpi.comresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to model the behavior of the molecule in a condensed phase (liquid or amorphous solid) over time. By simulating a system containing many molecules, MD provides insight into bulk properties and the nature of intermolecular forces. For "Benzene, [(2-isocyanatoethoxy)methyl]-", these interactions would include:
Dipole-Dipole Interactions: Arising from the highly polar isocyanate group and the ether linkage.
Van der Waals Forces: Including dispersion forces from the aromatic ring and the aliphatic chain.
Hydrogen Bonding: The oxygen atoms of the ether and isocyanate groups can act as hydrogen bond acceptors in the presence of suitable donor molecules (e.g., water, alcohols).
Simulations on related ether- and isocyanate-containing systems have been used to understand properties like viscosity, diffusion coefficients, and the structure of liquids and polymers. nih.govrsc.orgacs.org MD simulations of this molecule would be valuable for predicting its physical properties and how it interacts with solvents or other reactants in a mixture.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are highly effective at predicting spectroscopic data, which is vital for experimental characterization.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically found around 2250–2280 cm⁻¹. researchgate.net DFT frequency calculations can predict this and other characteristic peaks, such as C-O-C ether stretches and aromatic C-H vibrations, aiding in the interpretation of experimental spectra. nih.govresearchgate.net Machine learning techniques are also emerging as a powerful tool to refine computationally predicted spectra for higher accuracy. arxiv.orgnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2870 - 2960 | Medium |
| N=C=O Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| C-O-C Ether Stretch | 1100 - 1150 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. This allows for a complete, atom-by-atom assignment of the NMR spectrum, confirming the molecule's structure.
Modeling of Reaction Mechanisms and Transition States
Building on the methods described in section 6.1.2, computational modeling allows for a deep dive into specific reaction mechanisms. For "Benzene, [(2-isocyanatoethoxy)methyl]-", this is particularly relevant for its polymerization reactions. The reaction with an alcohol to form a urethane is a critical example. Computational models can precisely map the geometry of the reactants as they approach each other, the structure of the highest-energy point along the reaction coordinate (the transition state), and the final products. researchgate.net
Studies on the alcoholysis of phenyl isocyanate have demonstrated that the mechanism can be complex, involving intermediates and being influenced by whether the alcohol or isocyanate is in excess. mdpi.comresearchgate.netnih.gov These models can calculate the activation energy (the energy barrier of the transition state), which directly relates to the reaction rate. This allows for the comparison of different potential pathways and the rationalization of how catalysts work by providing an alternative, lower-energy reaction route. researchgate.net
Conformational Analysis of the Isocyanatoethoxy-Methyl Moiety
The side chain, –CH₂OCH₂CH₂NCO, is flexible due to rotation around several single bonds (C-C, C-O, O-C). This flexibility means the molecule can exist in numerous different spatial arrangements, known as conformations or conformers. libretexts.org Conformational analysis is a computational process used to find the most stable, low-energy shapes of a molecule.
This is typically done by systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting structure using methods ranging from fast force fields to more accurate DFT. acs.org The analysis identifies the global minimum energy conformer and other low-energy conformers that are likely to exist in equilibrium. For the (2-isocyanatoethoxy)methyl moiety, the relative orientation of the benzyl group, the ether linkage, and the isocyanate group will be determined by a balance of stabilizing (e.g., hyperconjugation) and destabilizing (e.g., steric strain) interactions. libretexts.orgacs.org Understanding the preferred conformation is crucial as the molecule's shape dictates how it can interact with other molecules, bind to surfaces, or pack in a solid state.
Applications in Advanced Materials and Polymer Science
Utilization as a Monomer in Polyurethane Synthesis for Specialized Coatings and Adhesives
In the synthesis of polyurethanes (PUs) for coatings and adhesives, the reaction between a polyisocyanate and a polyol forms the core urethane (B1682113) linkage. cnrs.fr The properties of the final product, such as hardness, adhesion, flexibility, and chemical resistance, are directly influenced by the structure of the isocyanate and polyol components. d-nb.info
Benzene (B151609), [(2-isocyanatoethoxy)methyl]- would likely be used as a co-monomer or additive rather than a primary isocyanate. Due to its monofunctional nature, its primary role would be to control the molecular weight of the polyurethane polymer. By terminating chain growth, it can help to regulate viscosity, which is a critical parameter for the application of coatings and adhesives.
The aromatic ring in its structure would be expected to enhance the hardness, UV resistance, and thermal stability of the coating's surface. The ether linkage could introduce a degree of flexibility, potentially improving impact resistance and adhesion by allowing for better surface wetting. In adhesive formulations, precise control over molecular weight and the introduction of aromatic groups can enhance cohesive strength and substrate bonding.
Role in the Development of Elastomeric Materials with Tailored Properties
Thermoplastic polyurethane (TPU) elastomers are block copolymers composed of alternating soft and hard segments. The soft segments, typically made from polyether or polyester (B1180765) polyols, provide flexibility and elastomeric properties, while the hard segments, formed from diisocyanates and chain extenders, impart strength and toughness. specialchem.comexpresspolymlett.com
Its addition could also be used to create well-defined end-groups on the polymer chains. The benzyl (B1604629) ether moiety could potentially enhance interactions with other aromatic polymers or fillers, leading to improved blend compatibility or composite performance. While specific data on its effect on tensile strength or elongation is unavailable, the introduction of a bulky, rigid end-group could subtly influence the phase separation between hard and soft segments, which is a key determinant of an elastomer's mechanical performance. expresspolymlett.com
Table 1: Hypothesized Influence of Structural Features of Benzene, [(2-isocyanatoethoxy)methyl]- on Polymer Properties
| Structural Feature | Potential Impact on Material Properties |
| Monofunctional Isocyanate Group | Acts as a chain terminator, allowing for control of polymer molecular weight and viscosity. Can be used to create functional end-groups on polymer chains. |
| Aromatic (Benzene) Ring | Increases rigidity, hardness, and thermal stability. May improve chemical resistance and enhance UV stability compared to purely aliphatic structures. |
| Ether Linkage (-O-) | Imparts a degree of flexibility to the side chain, potentially improving impact strength and low-temperature performance. Can influence solubility and interaction with polar solvents or polymers. |
| Benzyl Moiety | Provides a bulky end-group that can influence phase morphology and intermolecular interactions within the polymer matrix. |
Contribution to the Fabrication of Foams and Insulating Materials
Polyurethane foams are created by the reaction of polyisocyanates with polyols, which generates the polymer matrix, and a simultaneous reaction with a blowing agent (often water) that produces carbon dioxide gas to expand the material. alfa-chemistry.comgoogle.com The properties of the foam, such as cell structure, density, and thermal conductivity, depend on the reactivity of the components and the formulation.
In this context, Benzene, [(2-isocyanatoethoxy)methyl]- could theoretically be used as a modifying agent. Its single reactive group would again function to control the polymer chain length, which can influence the rheology of the reacting mixture and, consequently, the cell structure of the resulting foam. The aromatic nature of the molecule might also contribute to the char formation upon combustion, potentially offering a marginal improvement in fire retardant properties. However, its use would be limited, as the primary isocyanates in foam production are commodity diisocyanates like MDI and TDI, which are responsible for building the high-molecular-weight, cross-linked network essential for foam integrity.
Integration into Novel Polymer Architectures for High-Performance Applications
High-performance polymers are materials that maintain their desirable mechanical and chemical properties at elevated temperatures. Their synthesis often involves creating rigid and stable molecular structures. The term can apply to a wide range of materials, including polyimides and specialized polyurethanes.
The most promising role for Benzene, [(2-isocyanatoethoxy)methyl]- in this area is in the synthesis of novel polymer architectures such as graft copolymers or dendrimers. It could be used to attach specific functional side chains to a pre-existing polymer backbone that contains reactive hydrogen atoms (e.g., hydroxyl or amine groups). For instance, grafting this molecule onto a polyol could introduce aromatic side chains, potentially increasing the glass transition temperature (Tg) and thermal stability of the material.
This approach allows for the precise engineering of polymer properties without altering the main polymer backbone. Such molecularly engineered materials could find use in specialty electronics, aerospace components, or other demanding environments where a combination of thermal resistance and specific surface properties is required.
Potential in the Design of Functionalized Polymeric Surfaces and Interfaces
The functionalization of polymer surfaces is a critical field for creating materials with specific wettability, biocompatibility, or adhesion characteristics. This often involves chemically attaching molecules to a surface to introduce new functional groups. The high reactivity of the isocyanate group makes it an excellent candidate for such surface modification reactions.
Benzene, [(2-isocyanatoethoxy)methyl]- is well-suited for this purpose. It can be reacted with surfaces that possess active hydrogen atoms, such as those on cellulose, certain polyesters, or plasma-treated polymers. This covalent attachment would permanently modify the surface, introducing a benzyl ether moiety. This could be used, for example, to alter the surface energy of a material, changing its hydrophobicity. The aromatic ring could also serve as a site for further chemical reactions, acting as an anchor point to attach other molecules, such as bioactive peptides or antimicrobial compounds. This strategy allows for the bulk properties of a material to remain unchanged while tailoring its interface for specific interactions with its environment.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Benzene, [(2-isocyanatoethoxy)methyl]-, and how can purity be optimized?
- The synthesis of isocyanato-containing benzene derivatives typically involves introducing the isocyanate group (-NCO) via phosgenation of primary amines or through Curtius-like rearrangements. For example, analogous compounds like 1-chloro-4-isocyanato-benzene are synthesized by treating chloroaniline with phosgene under controlled conditions . To optimize purity, inert atmospheres (e.g., nitrogen) and chromatographic purification (e.g., silica gel column) are critical. Reaction progress can be monitored using FT-IR to confirm the disappearance of amine peaks (~3300 cm⁻¹) and emergence of the isocyanate band (~2270 cm⁻¹).
Q. Which spectroscopic techniques are most effective for characterizing Benzene, [(2-isocyanatoethoxy)methyl]-?
- FT-IR : The isocyanate group exhibits a sharp absorption at ~2270 cm⁻¹, while the ether linkage (C-O-C) appears at ~1100–1250 cm⁻¹.
- NMR : H NMR will show signals for the methylene group adjacent to oxygen (~3.5–4.5 ppm) and aromatic protons (~6.5–7.5 ppm). C NMR can confirm the isocyanate carbon at ~120–130 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can validate molecular ion peaks and fragmentation patterns, with NIST databases providing reference spectra for analogous compounds .
Q. How can the solubility and stability of this compound be assessed in common solvents?
- Solubility can be tested using the "like dissolves like" principle. Polar aprotic solvents (e.g., DMF, DMSO) may dissolve the compound due to the isocyanate and ether groups. Stability studies should include monitoring for isocyanate hydrolysis (e.g., via FT-IR or titration) under varying humidity and temperature conditions. Accelerated degradation studies at 40–60°C can predict shelf-life .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., excess volume, viscosity) for binary mixtures involving this compound?
- Contradictions in excess volume () or viscosity () data often arise from differences in molecular interactions (e.g., hydrogen bonding, dipole-dipole). To address this:
- Binary Mixture Analysis : Measure and across the full composition range (e.g., 0–100% w/w) using calibrated densitometers and viscometers, as done for methyl acrylate–benzene systems .
- Computational Modeling : Compare experimental values with predictions from group contribution methods (e.g., Joback) or quantum mechanical calculations to identify dominant interactions .
- For example, negative in methyl acrylate–halobenzene mixtures was attributed to hydrogen bonding and size disparities, which could similarly apply to isocyanatoethoxy derivatives .
Q. How can molecular interactions between Benzene, [(2-isocyanatoethoxy)methyl]- and polar solvents be quantified?
- Excess Gibbs Free Energy () : Calculate from activity coefficients derived from vapor-liquid equilibrium (VLE) data. Positive suggests dominance of repulsive interactions, while negative values indicate associative forces .
- Ultrasound Velocity Studies : Measure ultrasonic velocity in solvent mixtures to derive adiabatic compressibility, which reflects intermolecular packing efficiency. This method has been used to study charge-transfer complexes in similar systems .
Q. What methodologies are recommended for analyzing the toxicological profile of this compound?
- Biomarker Identification : Use mass spectrometry to detect protein adducts (e.g., hemoglobin or albumin conjugates) formed via isocyanate reactivity, as demonstrated in benzene toxicity studies .
- In Vitro Assays : Evaluate cytotoxicity in hepatic (e.g., HepG2) or pulmonary cell lines, given the reactivity of isocyanates with cellular nucleophiles. Glutathione (GSH) depletion assays can quantify oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
